2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methoxypyridine with a suitable aldehyde, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine derivatives, while substitution reactions can produce various functionalized naphthyridines.
Scientific Research Applications
2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in the treatment of diseases such as cancer and viral infections.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may act as an inhibitor of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
- tert-Butyl 2-(Hydroxymethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Uniqueness
2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-12-9-3-2-7-6-10-5-4-8(7)11-9;/h2-3,10H,4-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPFMYVHPXFGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CNCC2)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.